[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt
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Overview
Description
The compound [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](nitrato-|EO)cobalt is a coordination complex featuring cobalt as the central metal atom. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](nitrato-|EO)cobalt typically involves the reaction of cobalt salts with ligands such as 2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenol]. The reaction is carried out under controlled conditions, often in the presence of solvents like ethanol or methanol, and may require heating to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
[2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](nitrato-|EO)cobalt undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it may act as an oxidizing agent or be oxidized itself.
Reduction: It can also undergo reduction reactions, where it gains electrons.
Substitution: The complex can participate in substitution reactions, where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions for the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized cobalt complexes, while substitution reactions may result in new coordination complexes with different ligands .
Scientific Research Applications
Chemistry
In chemistry, [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](nitrato-|EO)cobalt is used as a catalyst in various organic reactions, including asymmetric synthesis and polymerization reactions .
Biology
In biological research, this compound is studied for its potential as a metalloprotein mimic, providing insights into the role of metal ions in biological systems.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including its use as an anticancer agent due to its ability to interact with DNA and induce apoptosis in cancer cells.
Industry
Industrially, [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](nitrato-|EO)cobalt is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](nitrato-|EO)cobalt exerts its effects involves coordination with target molecules, such as enzymes or DNA. The cobalt center can facilitate redox reactions, leading to changes in the oxidation state of the metal and the activation or inhibition of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](acetato-|EO)cobalt
- 2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](chlorido-|EO)cobalt
Uniqueness
The uniqueness of [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](nitrato-|EO)cobalt lies in its specific ligand environment and the presence of the nitrato group, which imparts distinct reactivity and properties compared to other similar cobalt complexes.
Properties
Molecular Formula |
C28H36CoN3O5 |
---|---|
Molecular Weight |
553.5 g/mol |
IUPAC Name |
4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;cobalt(3+);nitrate |
InChI |
InChI=1S/C28H38N2O2.Co.NO3/c1-27(2,3)21-11-13-25(31)19(15-21)17-29-23-9-7-8-10-24(23)30-18-20-16-22(28(4,5)6)12-14-26(20)32;;2-1(3)4/h11-18,23-24,31-32H,7-10H2,1-6H3;;/q;+3;-1/p-2/t23-,24-;;/m0../s1 |
InChI Key |
DFGNUJPTUAMOCE-WLKYSPGFSA-L |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)[O-])C=N[C@H]2CCCC[C@@H]2N=CC3=C(C=CC(=C3)C(C)(C)C)[O-].[N+](=O)([O-])[O-].[Co+3] |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)[O-])C=NC2CCCCC2N=CC3=C(C=CC(=C3)C(C)(C)C)[O-].[N+](=O)([O-])[O-].[Co+3] |
Origin of Product |
United States |
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